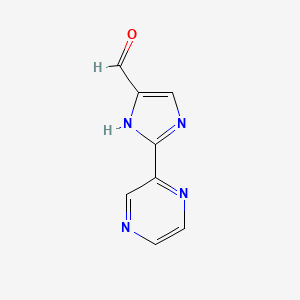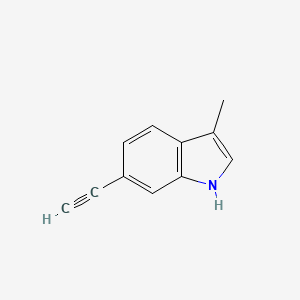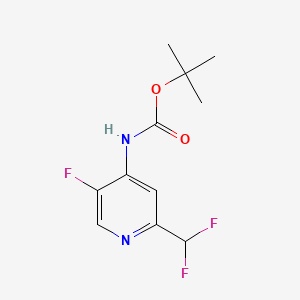![molecular formula C11H21FN2 B13689558 cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)
cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine is a chemical compound with a complex structure that includes a cyclohexane ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the azetidine ring followed by its attachment to the cyclohexane ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the azetidine ring or the cyclohexane ring is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine include other cyclohexanamine derivatives and azetidine-containing compounds. Some examples are:
- trans-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine
- cis-4-[(3-Chloro-3-methylazetidin-1-yl)methyl]cyclohexanamine .
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H21FN2 |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
4-[(3-fluoro-3-methylazetidin-1-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C11H21FN2/c1-11(12)7-14(8-11)6-9-2-4-10(13)5-3-9/h9-10H,2-8,13H2,1H3 |
InChI Key |
XOUMBUUPOCFNMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC2CCC(CC2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


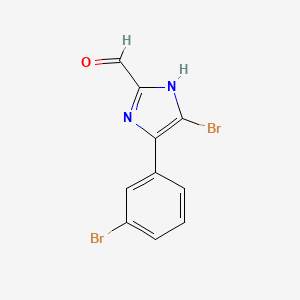
![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)


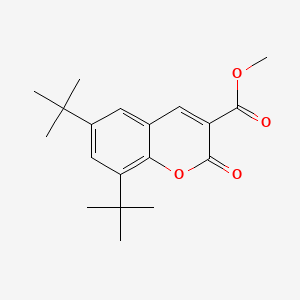

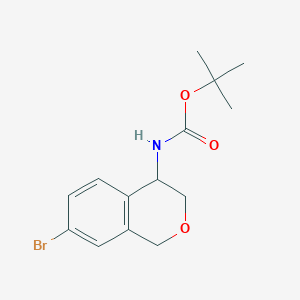
![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)

![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)
